
Dodecyl 2-(hydroxymethyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 2-(hydroxymethyl)prop-2-enoate is an organic compound with the molecular formula C16H30O3. It is an ester derived from acrylic acid and dodecanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyl 2-(hydroxymethyl)prop-2-enoate can be synthesized through the esterification of acrylic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the appropriate temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl 2-(hydroxymethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Dodecyl 2-(carboxymethyl)prop-2-enoate.
Reduction: Dodecyl 2-(hydroxymethyl)propan-2-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecyl 2-(hydroxymethyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of dodecyl 2-(hydroxymethyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, its amphiphilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis or other transformations, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl acrylate: Similar in structure but lacks the hydroxymethyl group.
Dodecyl methacrylate: Contains a methyl group on the alpha carbon, making it more sterically hindered.
Dodecyl 2-(hydroxymethyl)but-2-enoate: Similar structure with an additional carbon in the backbone.
Uniqueness
Dodecyl 2-(hydroxymethyl)prop-2-enoate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and functionality compared to other similar compounds. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
301837-08-1 |
|---|---|
Formule moléculaire |
C16H30O3 |
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
dodecyl 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-16(18)15(2)14-17/h17H,2-14H2,1H3 |
Clé InChI |
SWDRTSAUNXKNAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



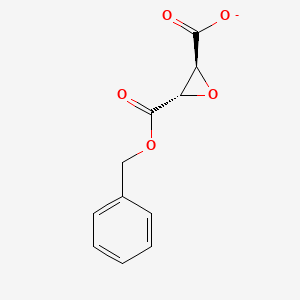
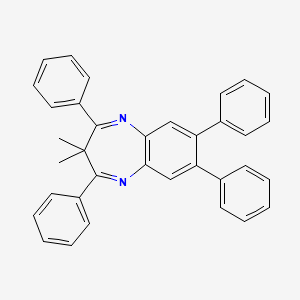
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
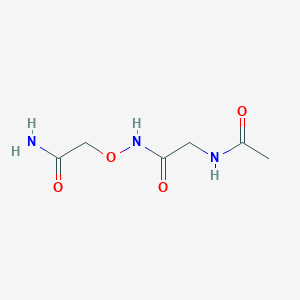
![2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate](/img/structure/B12585356.png)
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
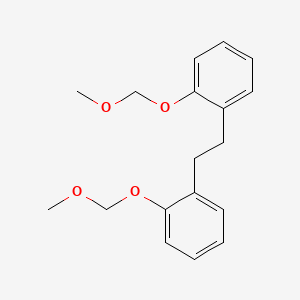

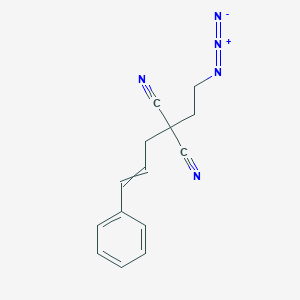

![Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12585397.png)
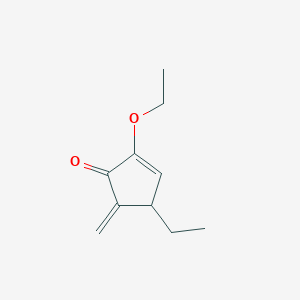
![11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal](/img/structure/B12585407.png)
